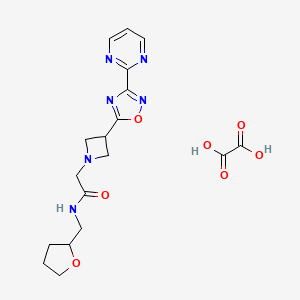
2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a useful research compound. Its molecular formula is C18H22N6O7 and its molecular weight is 434.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. The structure combines elements from pyrimidine and oxadiazole, two moieties known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Pyrimidine ring : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Azetidine ring : A four-membered saturated ring containing one nitrogen atom.
- Tetrahydrofuran group : A five-membered cyclic ether contributing to the compound's solubility and biological interaction.
The molecular formula is C15H20N6O3 with a molecular weight of approximately 336.36 g/mol.
Biological Activity Overview
Research indicates that derivatives of oxadiazole and pyrimidine exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing oxadiazole have shown promising results against various bacterial strains. For example, studies have documented the effectiveness of similar oxadiazole derivatives against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.045 µg/mL to 0.25 µg/mL depending on the specific derivative tested .
- Anticancer Properties : The incorporation of heterocycles like pyrimidine and oxadiazole has been linked to anticancer activity. Compounds in this category have been reported to induce apoptosis in cancer cell lines such as HeLa cells through various signaling pathways .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress in macrophages .
Study 1: Antitubercular Activity
A recent study focused on the synthesis of oxadiazole derivatives demonstrated that certain compounds showed significant activity against resistant strains of Mycobacterium tuberculosis. The most potent compound exhibited an MIC value of 0.072 μM, indicating strong potential for further development as an anti-TB agent .
Study 2: Anticancer Mechanisms
In vitro studies have shown that compounds similar to the target compound induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a derivative was found to activate caspase pathways leading to programmed cell death in breast cancer models .
Study 3: Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of oxadiazole derivatives in RAW264.7 macrophages, showing a significant reduction in nitric oxide production upon treatment with these compounds. This suggests potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
oxalic acid;N-(oxolan-2-ylmethyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3.C2H2O4/c23-13(19-7-12-3-1-6-24-12)10-22-8-11(9-22)16-20-15(21-25-16)14-17-4-2-5-18-14;3-1(4)2(5)6/h2,4-5,11-12H,1,3,6-10H2,(H,19,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWJSXPOBLCQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














